molecular formula C10H9Cl2NOS2 B2453826 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034609-00-0

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone

Cat. No.: B2453826
CAS No.: 2034609-00-0
M. Wt: 294.21
InChI Key: MHDUHMWQQGDCQI-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NOS2/c11-8-2-7(9(12)16-8)10(14)13-3-6-1-5(13)4-15-6/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUHMWQQGDCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the thiophene moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a variety of functional groups into the thiophene ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The thiophene moiety can interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone lies in its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates both thiazolidine and oxazolidinone functionalities, suggests promising biological activity, particularly in modulating receptor interactions and potentially serving as a therapeutic agent.

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}Cl2_2N2_2OS
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Bicyclic frameworkContains a 5-membered ring fused to a 7-membered ring
Functional groupsThiazolidine, oxazolidinone, and dichlorothiophene moieties

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors involved in neurological and inflammatory pathways. The bicyclic structure enhances its binding affinity and specificity.

Potential Therapeutic Applications

Research indicates that compounds similar to this one exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing thiazolidine rings often demonstrate significant antimicrobial properties.
  • Neuromodulation : The bicyclic amine structure is associated with neuromodulatory effects, which could be beneficial in treating neurological disorders.
  • Antibiotic Properties : Oxazolidinone derivatives are known for their antibiotic activities against resistant bacterial strains.

Case Studies

  • Antimicrobial Studies
    • A study evaluated the antimicrobial efficacy of structurally related compounds, revealing that derivatives of thiazolidine showed potent activity against Gram-positive bacteria. The presence of the thiazolidine moiety in our compound suggests similar potential.
  • Neurological Research
    • Research on bicyclic amines has indicated their role in modulating neurotransmitter release and receptor activity. This could position our compound as a candidate for further studies in treating conditions like depression or anxiety .
  • Synthesis and Biological Evaluation
    • A synthetic pathway was developed to create derivatives of 2-thia-5-azabicyclo[2.2.1]heptan structures, which were subsequently evaluated for their biological activity. Initial results indicated promising interactions with key biological targets .

Synthesis Methods

The synthesis of the compound can be approached through several methods:

  • Palladium-Catalyzed Reactions
    • These reactions efficiently produce oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the target compound.
  • Oxidative Coupling
    • This method allows for the introduction of the dichlorothiophene moiety onto the bicyclic framework.

Biological Assays

To evaluate the biological activity of this compound:

  • In vitro assays to assess antimicrobial activity against various bacterial strains.
  • Binding affinity studies using radiolabeled ligands to determine interaction with neurotransmitter receptors.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Bicyclic Core Construction : Cyclization of precursors (e.g., amines and sulfur-containing reagents) under reflux with solvents like DMF or dichloromethane .
  • Ketone Functionalization : Friedel-Crafts acylation or coupling reactions to introduce the methanone group .
  • Optimization : High-throughput screening of reaction conditions (temperature, solvent choice) and use of continuous flow reactors to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy (¹H/¹³C) : Identifies proton/carbon environments and confirms bicyclic framework integrity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Provides 3D structural confirmation, especially for resolving stereochemistry .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer : Strategies include:

  • Molecular Docking Studies : Predict interactions with enzymes/receptors (e.g., bacterial gyrase or nicotinic receptors) .
  • In Vitro Assays : Measure inhibition kinetics (e.g., IC₅₀ values) using enzyme activity assays or receptor-binding studies .
  • SAR Analysis : Modify substituents (e.g., dichlorothiophene or bicyclic sulfur) to assess impact on bioactivity .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .
  • Multi-Omics Profiling : Use transcriptomics/proteomics to identify off-target effects or secondary pathways .
  • Meta-Analysis : Compare datasets across studies to identify trends or confounding factors (e.g., cell line specificity) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s binding affinity?

  • Methodological Answer :

  • Fragment-Based Design : Introduce substituents at the dichlorothiophene or bicyclic sulfur positions to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the thiophene ring with bioisosteres (e.g., furan or pyrrole) to optimize pharmacokinetics .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties and binding conformations .

Q. What methodologies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve reaction consistency and reduce side-product formation .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratios) .
  • In-Line Analytics : Implement real-time monitoring (e.g., HPLC) to detect impurities during scale-up .

Q. How can computational tools predict ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

  • Methodological Answer :

  • SwissADME : Predicts drug-likeness, solubility, and metabolic stability based on structural descriptors .
  • Molecular Dynamics Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) .
  • CYP450 Inhibition Assays (in silico) : Identify potential metabolic liabilities using tools like Schrödinger’s QikProp .

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